Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- is a complex organic compound with a unique structure that includes both phosphinic amide and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include phosphinic acid derivatives and phenyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphinic amine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biochemical processes, leading to various biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide structures.
Phenyl-containing compounds: Organic molecules that include phenyl groups.
Uniqueness
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- is unique due to its combination of phosphinic amide and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
472956-75-5 |
---|---|
Molekularformel |
C23H22NO2P |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-[(diphenylphosphorylamino)-phenylmethyl]but-3-en-2-one |
InChI |
InChI=1S/C23H22NO2P/c1-18(19(2)25)23(20-12-6-3-7-13-20)24-27(26,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,1H2,2H3,(H,24,26) |
InChI-Schlüssel |
MXJXRAHKIMDVDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)C(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.